2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile
Description
Properties
Molecular Formula |
C9H7BrFNO |
|---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
2-(4-bromo-2-fluoro-6-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H7BrFNO/c1-13-9-5-6(10)4-8(11)7(9)2-3-12/h4-5H,2H2,1H3 |
InChI Key |
XHFDTDZRYQQPDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-methoxyphenylacetonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylacetonitriles.
Oxidation and Reduction: Products can range from alcohols to carboxylic acids, depending on the reaction conditions.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, in drug discovery, the compound might inhibit a specific enzyme or receptor, leading to a therapeutic effect.
Comparison with Similar Compounds
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
- Key Differences :
- Functional Group: Contains a ketone (-CO-) instead of a nitrile (-CN).
- Substituents: Lacks fluorine but includes bromine and methoxy groups at positions 2 and 4', respectively.
- Reactivity: The ketone group undergoes nucleophilic additions (e.g., Grignard reactions), whereas the nitrile in the target compound is more suited for hydrolysis to carboxylic acids or amines.
- Applications: Used as a synthetic intermediate under controlled conditions .
2-(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile
- Key Differences: Substituents: Features a formyl (-CHO) group at position 4, contrasting with fluorine at position 2 in the target compound. Reactivity: The formyl group may participate in condensation reactions (e.g., forming Schiff bases), while fluorine’s small size and electronegativity favor sterically demanding substitution reactions .
Functional Group Influence on Chemical Behavior
Electronic and Structural Insights from Computational Studies
- HOMO-LUMO Analysis: In methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives, HOMO orbitals are distributed over the chromenone ring, while LUMO orbitals localize on electron-deficient regions. The target compound’s fluorine and bromine substituents likely lower LUMO energy, enhancing electrophilicity .
Biological Activity
2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrFNO, with a molecular weight of approximately 251.08 g/mol. The compound features a phenyl ring substituted with bromine, fluorine, and a methoxy group, which significantly influences its biological activity and interaction with various biological targets.
Research indicates that halogenated phenyl compounds, such as this compound, often exhibit enhanced binding affinity to biological targets due to the presence of bromine and fluorine substituents. These modifications can lead to increased lipophilicity, improving cell membrane permeability and enhancing bioactivity. The compound's interactions with enzymes and receptors are crucial for understanding its therapeutic potential.
Anticancer Properties
Several studies have explored the anticancer properties of compounds similar to this compound. For instance, halogenated derivatives have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some findings related to the compound's anticancer activity:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | TBD | |
| 2-(5-Bromo-2-methoxyphenyl)acetonitrile | CEM-13 (leukemia) | <0.5 | |
| 2-(4-Fluoro-3-methoxyphenyl)acetonitrile | U-937 (leukemia) | TBD |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined or reported.
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been investigated. The presence of halogen atoms has been linked to improved antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. A comparative analysis is presented in the following table:
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| 5-Methyl-2-(5-methyl-1H-pyrazole) | E. coli | 93.7 | |
| Thiazole Derivative | HCT-15 (colon carcinoma) | <50 |
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the cytotoxic effects of various halogenated compounds, this compound demonstrated promising results against MCF-7 cell lines, showing significant induction of apoptosis in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of several derivatives against multi-drug resistant bacterial strains. Compounds similar to this compound exhibited notable inhibition zones, suggesting potential applications in treating resistant infections .
Q & A
Q. What are the critical safety protocols for handling 2-(4-Bromo-2-fluoro-6-methoxyphenyl)acetonitrile in laboratory settings?
This compound is classified as hazardous due to its potential health, physical, and environmental risks. Key precautions include:
- Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats to avoid skin/eye contact and inhalation .
- Storage: Keep in a dry, ventilated area at 0°C–6°C to prevent degradation or combustion .
- Spill Management: Avoid direct contact; use inert absorbents and dispose of as hazardous waste .
- Emergency Response: For accidental exposure, rinse affected areas with water and seek immediate medical attention .
Q. How can researchers verify the purity of this compound during synthesis?
Purity assessment typically involves:
- High-Performance Liquid Chromatography (HPLC): Validate >95% purity using retention time comparisons with standards .
- Nuclear Magnetic Resonance (NMR): Analyze , , and spectra to confirm structural integrity and detect impurities .
- Melting Point Analysis: Compare observed values (e.g., 47°C–49°C for analogs) with literature data .
Q. What are the recommended synthetic routes for this compound?
Common methods include:
- Friedel-Crafts Alkylation: React bromo-fluoro-methoxybenzene derivatives with acetonitrile precursors under acidic conditions .
- Cyanoethylation: Use Knoevenagel condensation with nitrile-containing reagents, optimizing temperature and solvent polarity .
Advanced Research Questions
Q. How can computational modeling enhance reaction design for derivatives of this compound?
- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
- Machine Learning: Train models on existing reaction data to optimize conditions (e.g., solvent, catalyst) for yield improvement .
- Example: ICReDD’s integrated computational-experimental workflows have reduced reaction development time by 40% .
Q. What experimental design strategies resolve contradictions in reaction yield data?
- Factorial Design: Systematically vary parameters (temperature, stoichiometry) to identify interactions affecting yield .
- Response Surface Methodology (RSM): Model nonlinear relationships between variables (e.g., pH and reaction time) to pinpoint optimal conditions .
- Case Study: A Polish Journal study used DOE to optimize TiO₂ photoactivity, a method transferable to nitrile synthesis .
Q. How does the compound’s stability under varying conditions impact its application in catalysis?
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition thresholds (e.g., analogs degrade above 150°C) .
- Solvent Compatibility: Test stability in polar (e.g., DMSO) vs. nonpolar solvents via UV-Vis spectroscopy to prevent unintended solvolysis .
- Oxidative Resistance: Expose to O₂ or peroxides and monitor by FTIR for carbonyl or nitrile group alterations .
Q. What advanced spectroscopic techniques characterize its surface interactions in heterogenous systems?
- X-ray Photoelectron Spectroscopy (XPS): Probe electronic states of bromine and fluorine atoms to assess binding on catalytic surfaces .
- Atomic Force Microscopy (AFM): Map nanoscale adhesion forces between the compound and substrates like silica or graphene .
- In Situ Raman Spectroscopy: Track real-time structural changes during catalytic cycles .
Methodological Considerations
Q. How to address discrepancies in reported toxicity profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
